[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that features a combination of a difluorophenyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through a one-pot, three-component reaction involving substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile under basic conditions.
Coupling of the Two Moieties: The final step involves coupling the pyrazole and difluorophenyl groups through a suitable linker, such as a methylamine bridge, using standard coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles in polar or non-polar solvents.
Major Products Formed
Scientific Research Applications
[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: It can be employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds, such as:
- 3-(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylsulfonyl-5,5-dimethyl-4,5-dihydroisoxazole .
- 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) .
Uniqueness
The uniqueness of this compound lies in its specific combination of a difluorophenyl group and a pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15F2N3 |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H15F2N3/c1-2-18-9-11(8-17-18)7-16-6-10-3-12(14)5-13(15)4-10/h3-5,8-9,16H,2,6-7H2,1H3 |
InChI Key |
MKMQNNDCBSCQOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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